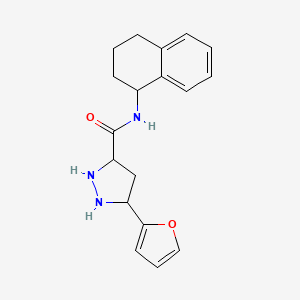

![molecular formula C26H23N7O4 B2610685 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 920186-03-4](/img/structure/B2610685.png)

2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains a triazolopyrimidine core, which is a structure found in many biologically active compounds . This core is isoelectronic with that of purines, making it a potential surrogate of the purine ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The triazolopyrimidine core is a key feature of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It has a molecular weight of 394.384 Da . It has 10 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its polar surface area is 115 Ų .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Research indicates that derivatives of 1,2,4-triazole and related compounds, including structures similar to the specified chemical, have shown promising antimicrobial activities. For instance, the study by Bektaş et al. (2007) synthesized novel derivatives and found them to possess good to moderate activities against various microorganisms (Bektaş et al., 2007). Similarly, Okasha et al. (2016) reported that certain chromene molecules, which share a structural similarity with the specified compound, exhibited notable antibacterial activities compared to reference antimicrobial agents (Okasha et al., 2016).

Antihypertensive Agents

Some derivatives of 1,2,4-triazolo[1,5-alpha]pyrimidines, which are structurally related to the specified chemical, have been investigated for their potential as antihypertensive agents. The research by Bayomi et al. (1999) synthesized compounds that demonstrated promising antihypertensive activity in vitro and in vivo (Bayomi et al., 1999).

5-HT2 Antagonist Activity

Compounds related to 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been explored for their potential as 5-HT2 and alpha 1 receptor antagonists. Watanabe et al. (1992) found that certain derivatives showed potent 5-HT2 antagonist activity, which could have implications in neurological and psychiatric disorders (Watanabe et al., 1992).

Estrogen Receptor Binding Affinity

Research into chromene- and pyrimidine-piperazine conjugates has demonstrated potential applications in the area of estrogen receptor binding affinity. Parveen et al. (2017) synthesized such compounds and evaluated them against human breast cancer cell lines, showing significant anti-proliferative activities (Parveen et al., 2017).

Adenosine A2A Receptor Imaging

Compounds structurally similar to the specified chemical have been used in the synthesis of PET tracers for imaging cerebral adenosine A2A receptors. A study by Zhou et al. (2014) developed a tracer that showed favorable brain kinetics for mapping A2ARs, potentially useful in neurological research (Zhou et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one primarily targets specific enzymes and receptors involved in cellular signaling pathways. The compound is known to interact with kinases, which are enzymes that play a crucial role in the regulation of cell functions such as growth, differentiation, and apoptosis. By targeting these kinases, 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one can modulate various cellular processes that are often dysregulated in diseases like cancer .

Mode of Action

The interaction of 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one with its target kinases involves binding to the ATP-binding site of these enzymes. This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates. As a result, the signaling pathways that rely on these kinases are disrupted, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Biochemical Pathways

2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one affects several biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell survival, proliferation, and metabolism. By inhibiting key kinases in these pathways, the compound can reduce cell growth and induce programmed cell death. The disruption of these pathways also affects other cellular processes such as angiogenesis and metastasis .

Pharmacokinetics

The pharmacokinetics of 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream after oral administration and distributed throughout the body, reaching various tissues. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is eventually excreted via the kidneys. The bioavailability of the compound is influenced by factors such as solubility and metabolic stability .

Result of Action

The molecular and cellular effects of 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one include the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis. At the molecular level, the compound’s action results in decreased phosphorylation of key signaling proteins, leading to the suppression of oncogenic pathways. These effects contribute to the compound’s potential as an anticancer agent .

Action Environment

The efficacy and stability of 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one can be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions can affect the compound’s stability and solubility, impacting its bioavailability. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetic profile, potentially affecting its therapeutic efficacy .

: Source 1 : Source 2 : Source 3 : Source 4 : Source 5 : Source 6

Eigenschaften

IUPAC Name |

2-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N7O4/c1-2-36-18-9-7-17(8-10-18)33-25-23(29-30-33)24(27-16-28-25)31-11-13-32(14-12-31)26(35)22-15-20(34)19-5-3-4-6-21(19)37-22/h3-10,15-16H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYLDDMCVODLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=O)C6=CC=CC=C6O5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

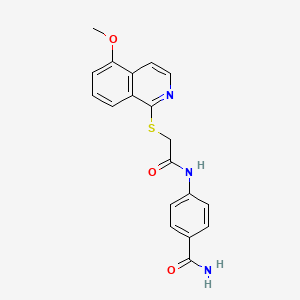

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2610603.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2610606.png)

![2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610608.png)

![2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B2610609.png)

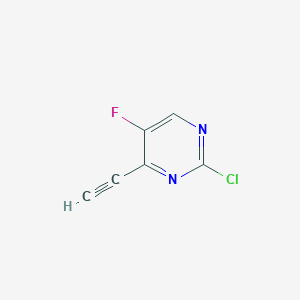

![N-cyano-N-{[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl}aniline](/img/structure/B2610610.png)

![(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2610611.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2610614.png)

![N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide](/img/structure/B2610615.png)

![8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2610616.png)

![2-[(2-Phenoxyethyl)amino]isophthalonitrile](/img/structure/B2610624.png)